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Cat. No.: B14709328 Get Quote

4-Hydroxy-4-phenylpentan-2-one: A Technical
Guide
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-4-phenylpentan-2-
one, a keto-alcohol of interest to researchers, scientists, and drug development professionals.

Due to a notable absence of a clear discovery and developmental history in accessible

scientific literature, this document focuses on the compound's synthesis, physicochemical

properties, and potential biological activities as inferred from analogous structures. This guide

consolidates available data, outlines a probable synthetic protocol, and proposes avenues for

future research into its bioactivity.

Introduction and Historical Context
4-Hydroxy-4-phenylpentan-2-one, with the molecular formula C₁₁H₁₄O₂, is a tertiary alcohol

and a ketone. Despite its well-defined structure, a seminal publication detailing its initial

discovery and characterization is not readily identifiable in the public domain. Chemical

databases like PubChem list the compound and its stereoisomers, providing computed

physicochemical properties, but a rich historical narrative is conspicuously absent.[1][2] This

lack of a clear origin story presents both a challenge and an opportunity, suggesting a relatively

unexplored molecule with potential for novel discovery.
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Physicochemical Properties
The fundamental properties of 4-Hydroxy-4-phenylpentan-2-one are primarily derived from

computational models available in public databases.[1][2] These properties are crucial for

designing synthetic routes and predicting its behavior in biological systems.

Property Value Source

Molecular Formula C₁₁H₁₄O₂ PubChem[1]

Molecular Weight 178.23 g/mol PubChem[1]

IUPAC Name
4-hydroxy-4-phenylpentan-2-

one
PubChem[1]

XLogP3 (Computed) 0.9 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1][2]

Hydrogen Bond Acceptor

Count
2 PubChem[1][2]

Rotatable Bond Count 3 PubChem[1][2]

Exact Mass 178.099379685 Da PubChem[1]

Complexity (Computed) 183 PubChem[1][2]

Synthesis and Experimental Protocols
The structure of 4-Hydroxy-4-phenylpentan-2-one strongly suggests its synthesis via an aldol

condensation reaction. This reaction is a cornerstone of carbon-carbon bond formation in

organic chemistry.[3] The most probable pathway involves the reaction of acetophenone with

the enolate of acetone.

Proposed Synthetic Pathway: Aldol Condensation
The synthesis would likely proceed via a base-catalyzed aldol condensation. In this proposed

mechanism, a base abstracts an α-hydrogen from acetone to form an enolate. This enolate

then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The
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resulting alkoxide is then protonated to yield the final product, 4-Hydroxy-4-phenylpentan-2-
one.
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Caption: Proposed synthesis of 4-Hydroxy-4-phenylpentan-2-one.

General Experimental Protocol
The following is a generalized protocol for the synthesis of 4-Hydroxy-4-phenylpentan-2-one
based on standard aldol condensation procedures.

Reaction Setup: A solution of acetophenone in a suitable solvent (e.g., ethanol) is prepared

in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

Base Addition: An aqueous solution of a base (e.g., sodium hydroxide or potassium

hydroxide) is added dropwise to the stirred solution of acetophenone and acetone.
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Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room

temperature) for a specified duration. The progress of the reaction can be monitored by thin-

layer chromatography (TLC).

Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g.,

dilute HCl) to neutralize the base. The mixture is then extracted with an organic solvent (e.g.,

ethyl acetate).

Purification: The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure. The crude product can

be purified by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed by

spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of 4-Hydroxy-4-phenylpentan-2-one is not

currently available in the literature. However, its structural features allow for informed

speculation on its potential bioactivities, drawing parallels with similar molecules.

Inferred Antimicrobial and Cytotoxic Effects
A structurally related compound, 4-hydroxy-4-methylpentan-2-one (diacetone alcohol), has

been identified in the glandular trichomes of Oenothera glazioviana and has demonstrated

antimicrobial, insecticidal, and phytotoxic activities, suggesting a role as a defensive

compound.[4] Furthermore, other phenylalkanol derivatives are known to exhibit antimicrobial

properties, often by disrupting the integrity of bacterial cell membranes.[5] It is plausible that 4-
Hydroxy-4-phenylpentan-2-one could exhibit similar activities.

Potential Neurological and Anti-inflammatory Activity
The presence of a phenyl group in the structure suggests the possibility of interactions with

receptors in the central nervous system. Some small aromatic alcohols are known to interact

with targets such as GABAa receptors or voltage-gated ion channels.[5] Additionally, simple

phenolic compounds have been reported to possess anti-inflammatory properties. These
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potential activities for 4-Hydroxy-4-phenylpentan-2-one remain speculative and require

experimental validation.

Proposed Investigatory Workflow for Biological Activity
To elucidate the biological potential of 4-Hydroxy-4-phenylpentan-2-one, a standard drug

discovery and development workflow would be appropriate.

Discovery & Preclinical Clinical Development

High-Throughput Screening Lead Optimization In Vitro Toxicology In Vivo Efficacy & Safety Phase I Phase II Phase III Regulatory Approval
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Caption: Standard workflow for drug discovery and development.

Hypothetical Signaling Pathway Interaction
Based on the potential antimicrobial activity and its amphipathic nature, a proposed mechanism

of action could involve the disruption of microbial cell membranes. This could lead to a cascade

of downstream effects, ultimately resulting in cell death.
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Caption: Hypothetical mechanism of antimicrobial action.

Conclusion and Future Directions
4-Hydroxy-4-phenylpentan-2-one represents a molecule with a defined structure but an

undefined history and biological profile. The information presented in this technical guide,

based on established chemical principles and data from analogous compounds, provides a

foundational framework for future research. The primary areas for future investigation include:

Definitive Synthesis and Characterization: A comprehensive study detailing the synthesis,

purification, and full spectroscopic characterization of 4-Hydroxy-4-phenylpentan-2-one is

required to provide experimentally validated data.
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Biological Screening: A broad-based biological screening of the compound is warranted to

identify any potential therapeutic activities, including antimicrobial, cytotoxic, neurological,

and anti-inflammatory effects.

Historical Literature Search: A deeper search of older chemical literature and patent

databases may yet uncover the original discovery of this compound, providing valuable

historical context.

The study of 4-Hydroxy-4-phenylpentan-2-one is an open field for researchers, with the

potential for new discoveries in both its fundamental chemistry and its biological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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